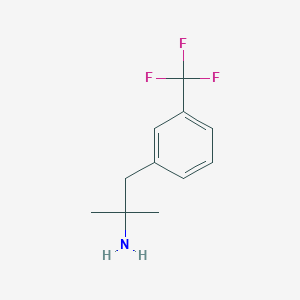
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is a synthetic organic compound belonging to the phenethylamine class This compound is characterized by the presence of a trifluoromethyl group attached to the meta position of the phenyl ring and two methyl groups attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amines.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Product Formation: The final product is obtained through purification and isolation techniques, such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), leading to the modulation of monoamine neurotransmission . This results in various physiological effects, including central nervous system stimulation.
Comparación Con Compuestos Similares
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- can be compared with other similar compounds, such as:
Phenethylamine: A natural monoamine alkaloid with central nervous system stimulant properties.
Alpha-methylphenethylamine: A synthetic derivative with enhanced stimulant effects.
Trifluoromethylphenethylamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is unique due to the presence of both alpha,alpha-dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1645-09-6 |
|---|---|
Fórmula molecular |
C11H14F3N |
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
Clave InChI |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
SMILES canónico |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Key on ui other cas no. |
1645-09-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














